2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol
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Overview
Description
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is an organic compound with a complex structure that includes both amine and alcohol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol typically involves the condensation of 2-aminophenylacetaldehyde with ethanolamine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the Schiff base. The general reaction scheme is as follows:
Condensation Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitroso compounds.
Reduction: Regeneration of the original amine and alcohol.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
Chemistry
In organic synthesis, 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol serves as a versatile intermediate for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for constructing diverse chemical libraries.
Biology
The compound’s structure, which includes both amine and alcohol groups, allows it to interact with biological molecules, making it a candidate for drug development. It can be used as a building block for designing molecules with potential therapeutic effects.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore its potential as a lead compound for new drug development.
Industry
In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it suitable for modifying the properties of industrial products.
Mechanism of Action
The mechanism by which 2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol exerts its effects depends on its interaction with molecular targets. The compound can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids, influencing their function. The specific pathways involved vary depending on the application and the biological system .
Comparison with Similar Compounds
Similar Compounds
2-[(2-Aminophenyl)amino]ethanol: Similar structure but lacks the Schiff base configuration.
2-Amino-2-(2-aminophenyl)ethanol: Another related compound with slight structural differences.
Uniqueness
2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol is unique due to its Schiff base structure, which imparts distinct reactivity and properties compared to its analogs. This configuration allows for specific interactions and reactions that are not possible with other similar compounds.
Conclusion
This compound is a compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for research and development in chemistry, biology, medicine, and industry. Further exploration of its properties and applications could lead to new discoveries and innovations.
Properties
CAS No. |
114315-21-8 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-[1-(2-aminophenyl)ethylideneamino]ethanol |
InChI |
InChI=1S/C10H14N2O/c1-8(12-6-7-13)9-4-2-3-5-10(9)11/h2-5,13H,6-7,11H2,1H3 |
InChI Key |
SHMHUOUIUHGWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C1=CC=CC=C1N |
Origin of Product |
United States |
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